N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-6-4-5-7-10(9)12(19)15-8-11-16-13(20-2)18-14(17-11)21-3/h4-7H,8H2,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWXVJFLZPZABU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NC(=NC(=N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction proceeds under mild conditions and results in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The by-products are usually removed through standard purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide undergoes several types of chemical reactions, including:
Condensation Reactions: It reacts with carboxylic acids and amines to form amides.
Esterification Reactions: It can esterify carboxylic acids with alcohols to form esters.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include carboxylic acids, amines, and alcohols. The reactions are typically carried out in solvents like THF, methanol, ethanol, or isopropyl alcohol. Mild reaction conditions, such as room temperature or slightly elevated temperatures, are often sufficient .
Major Products Formed
The major products formed from these reactions are amides and esters, which are valuable intermediates in organic synthesis and pharmaceutical applications .
Scientific Research Applications
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then undergo nucleophilic attack by amines or alcohols to form amides or esters, respectively. The triazine ring plays a crucial role in stabilizing the reactive intermediates and facilitating the reaction .
Comparison with Similar Compounds
Structural and Functional Analogues
(Z)-N-(2-(4,6-Dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI)
- Structure : Shares the 4,6-dimethoxy-1,3,5-triazine core but substitutes the benzamide with a vinyl-linked 4-methoxyaniline group.
- Activity : Exhibits antifungal activity against Candida albicans (MIC₅₀ = 32 µg/mL), attributed to its free -NH- linker and para-substituted aromatic moiety .
- Comparison : The target compound’s benzamide group may reduce antifungal potency compared to TRI’s aniline moiety but could enhance metabolic stability due to reduced reactivity of the amide bond.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMTMM Cl)
- Structure : Contains the same triazine core but replaces the benzamide with a methylmorpholinium group.
- Application : Used as a coupling agent in peptide synthesis due to its ability to activate carboxylic acids .
- Comparison : The target compound’s benzamide linkage likely eliminates its utility as a coupling agent but may introduce new reactivity for amide bond formation or metal coordination.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Shares the 3-methylbenzamide group but lacks the triazine core.
- Application : Functions as an N,O-bidentate directing group in metal-catalyzed C–H functionalization reactions .
Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)
- Structure : A benzamide derivative with pyridine and fluorinated substituents.
- Application: Commercial herbicide targeting carotenoid biosynthesis .
- Comparison: The target compound’s triazine moiety may confer herbicidal activity through a different mechanism, such as inhibition of photosynthesis or amino acid synthesis.
Biological Activity
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide is a synthetic organic compound belonging to the class of triazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and agriculture. The following sections will explore its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C15H18N4O4
- Molecular Weight : 318.333 g/mol
- Purity : Typically around 95%.
Synthesis
The synthesis of this compound generally involves:
- Formation of the Triazine Ring : Cyclization of appropriate precursors.
- Attachment of the Tolyl Group : Via nucleophilic substitution.
- Formation of the Amide Moiety : Through amidation reactions.
Antitumor Activity
Recent studies have indicated that triazine derivatives exhibit significant antitumor properties. For instance, benzamide derivatives have shown efficacy in inhibiting dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation. This compound may exert similar effects by disrupting cellular pathways essential for tumor growth .
The compound's mechanism may involve:
- Inhibition of key enzymes such as DHFR.
- Modulation of cellular NADP and NADPH levels through inhibition of nicotinamide adenine dinucleotide kinase (NADK), leading to destabilization of DHFR and subsequent reduction in cell growth .
Study 1: Inhibition of DHFR
A study demonstrated that benzamide riboside (BR), a related compound, reduced cellular levels of NADP and NADPH, leading to decreased DHFR activity. This suggests that this compound could similarly impact DHFR and inhibit cancer cell proliferation .
Study 2: RET Kinase Inhibition
Another investigation focused on benzamide derivatives as potential RET kinase inhibitors for cancer therapy. Compounds similar to this compound exhibited moderate to high potency in inhibiting RET kinase activity in both molecular and cellular assays . This highlights the potential therapeutic applications of triazine-based compounds in oncology.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-chloro-benzamides) | Structure | Moderate RET kinase inhibition |
| N-benzamide riboside | Structure | Inhibits DHFR; reduces cell growth |
| N-(4-methylmorpholinium) | Structure | Potentially similar activity profile |
Q & A
Q. What are the standard synthetic routes for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide, and how are intermediates characterized?
The synthesis typically involves coupling reactions between 4,6-dimethoxy-1,3,5-triazine derivatives and 2-methylbenzamide precursors. A common method uses 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as a coupling agent in the presence of a base like N-methylmorpholine (NMM) to activate carboxyl groups . Key intermediates are characterized via HPLC for purity (>98%) and 1H/13C NMR to confirm substitution patterns on the triazine ring .
Q. How does the triazine ring’s substitution pattern influence the compound’s stability and reactivity?
The 4,6-dimethoxy groups on the triazine ring enhance electron density, reducing susceptibility to hydrolysis compared to chloro-substituted triazines. Stability studies in DMSO or methanol (25°C, 24h) show <5% degradation via HPLC analysis . Reactivity is modulated by the methylbenzamide group, which sterically hinders nucleophilic attacks at the triazine core .
Q. What analytical techniques are critical for confirming the compound’s identity and purity?
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
- FT-IR to verify amide C=O stretches (~1650 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹).
- Differential scanning calorimetry (DSC) to assess crystallinity and melting point consistency (reported range: 180–185°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during coupling with DMTMM?
By adjusting solvent polarity and base strength:
- Solvent selection : Tetrahydrofuran (THF) or dimethylacetamide (DMAc) improves coupling efficiency by stabilizing the active ester intermediate .
- Base optimization : NMM at 1.5 equivalents reduces racemization in chiral intermediates compared to stronger bases like triethylamine .
- Temperature control : Reactions at 0–5°C reduce side reactions (e.g., over-activation of carboxyl groups) .
Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. no observed cytotoxicity)?
- Dose-response profiling : Test concentrations from 1 nM to 100 µM to identify non-linear effects.
- Target specificity assays : Use surface plasmon resonance (SPR) to measure binding kinetics to off-target proteins (e.g., serum albumin).
- Metabolic stability studies : Incubate with liver microsomes to assess rapid degradation masking bioactivity .
Q. How does the compound interact with biological targets at the molecular level?
Computational docking (e.g., AutoDock Vina ) predicts binding to ATP-binding pockets in kinases via the triazine ring’s hydrogen bonding with backbone amides. Experimental validation via X-ray crystallography of co-crystals (resolution ≤2.0 Å) reveals critical interactions with residues like Lys72 in model enzymes .
Q. What methodologies identify degradation products under physiological conditions?
- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 48h) and analyze via LC-MS/MS . Major products include hydrolyzed triazine (m/z 228.1) and demethylated benzamide derivatives .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; monitor via UPLC-PDA for oxidation byproducts (λ = 254 nm) .
Q. How can isotopic labeling (e.g., ¹³C/¹⁵N) aid in mechanistic studies of its biochemical interactions?
- Isotope-coded affinity tags (ICAT) : Label the triazine ring with ¹³C to track metabolic incorporation in cell lysates via MALDI-TOF .
- Pulse-chase experiments : Use ¹⁵N-labeled methylbenzamide to quantify turnover rates in target proteins .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
| Parameter | Optimal Condition | Outcome (Yield/Purity) | Reference |
|---|---|---|---|
| Coupling agent | DMTMM (1.2 eq) | 85–90% yield | |
| Solvent | THF/DMAc (1:1) | Purity >98% (HPLC) | |
| Reaction temperature | 0–5°C | Reduced dimerization |
Q. Table 2. Stability Data in Aqueous Media
| Condition | Degradation (%) | Major Byproduct | Analytical Method |
|---|---|---|---|
| pH 7.4, 37°C, 24h | 8.2 | Hydrolyzed triazine | LC-MS/MS |
| 40°C/75% RH, 4 weeks | 12.5 | Oxidized benzamide | UPLC-PDA |
Critical Considerations for Experimental Design
- Avoid DMTMM overuse : Excess reagent (>2 eq) leads to insoluble morpholine byproducts .
- Control moisture : The triazine core is hygroscopic; use anhydrous solvents and inert atmosphere .
- Validate biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) to confirm assay sensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
